molecular formula C21H17N3O3S B251075 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide

Katalognummer: B251075
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: MMKWJVBZVMWVRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide, also known as BTA-EG6, is a small molecule that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.

Wirkmechanismus

The exact mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide is not fully understood. However, it is believed that this compound targets multiple signaling pathways that are involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways. This compound also interacts with DNA and inhibits topoisomerase II activity, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce oxidative stress and DNA damage, which leads to cell cycle arrest and apoptosis. This compound also inhibits angiogenesis and metastasis by suppressing the expression of various angiogenic factors and matrix metalloproteinases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, this compound has some limitations in lab experiments. It has poor solubility in water, which limits its use in some assays. This compound also has low stability in biological fluids, which can affect its pharmacokinetics and efficacy.

Zukünftige Richtungen

There are several future directions for the research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide. One potential direction is to optimize the synthesis of this compound to improve its solubility and stability. Another direction is to investigate the potential of this compound as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential cancer therapeutic agent.
Conclusion:
In conclusion, this compound is a promising small molecule with potential applications in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical settings.

Synthesemethoden

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide can be synthesized using a multi-step process that involves the condensation of 2-aminobenzothiazole and 3-methoxy-2-naphthoic acid followed by acetylation of the resulting compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxy-2-naphthamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis, as well as by inhibiting angiogenesis and metastasis.

Eigenschaften

Molekularformel

C21H17N3O3S

Molekulargewicht

391.4 g/mol

IUPAC-Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C21H17N3O3S/c1-12(25)22-15-7-8-17-19(11-15)28-21(23-17)24-20(26)16-9-13-5-3-4-6-14(13)10-18(16)27-2/h3-11H,1-2H3,(H,22,25)(H,23,24,26)

InChI-Schlüssel

MMKWJVBZVMWVRZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.